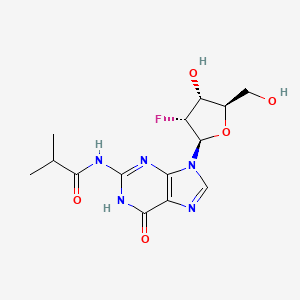

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHADUUWJSVYGQ-HTFXMJNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine. This molecule is a significant nucleoside analog with potential applications in antiviral and anticancer drug development. The strategic placement of a fluorine atom at the 2' position of the deoxyribose ring, combined with the N2-isobutyryl protecting group on the guanine base, imparts unique chemical and biological characteristics that are of considerable interest to the scientific community.

Introduction: The Rationale for this compound in Drug Discovery

The modification of nucleosides is a cornerstone of modern medicinal chemistry, leading to the development of numerous antiviral and anticancer therapies[1][2]. The introduction of a fluorine atom at the 2'-position of the sugar moiety is a well-established strategy to enhance the metabolic stability of the glycosidic bond and, in some cases, to modulate the conformational preferences of the nucleoside, which can influence its interaction with viral or cellular enzymes[1][2]. 2'-fluorinated nucleosides are known to be more stable against degradation by nucleases[3].

The N2-isobutyryl group serves a dual purpose. In the context of oligonucleotide synthesis, it acts as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions[1][4]. In the context of drug development, acylation at this position can be employed as a prodrug strategy to enhance the lipophilicity and, consequently, the oral bioavailability of the parent nucleoside analog[5][6][7][8]. The isobutyryl group can be enzymatically cleaved in vivo to release the active 2'-fluoro-2'-deoxyguanosine.

This guide will delve into the specific chemical properties of this compound, providing a foundational understanding for its application in research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the natural nucleoside deoxyguanosine. Its structure is characterized by two key modifications: a fluorine atom replacing the hydroxyl group at the 2' position of the deoxyribose sugar and an isobutyryl group attached to the exocyclic amine (N2) of the guanine base.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80681-25-0 | [9][10][11] |

| Molecular Formula | C₁₄H₁₈FN₅O₅ | [9][10][11] |

| Molecular Weight | 355.33 g/mol | [9][11] |

| Appearance | White to off-white powder | [12] |

| Predicted pKa | 9.16 ± 0.20 | [13] |

| Predicted LogP | -0.624 | [13] |

| Predicted Density | 1.78 ± 0.1 g/cm³ | [13] |

| Storage | 2°C - 8°C | [9][11] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, starting with the synthesis of the parent nucleoside, 2'-deoxy-2'-fluoroguanosine, followed by the selective protection of the N2-amino group.

Synthesis of 2'-Deoxy-2'-fluoroguanosine

An efficient and scalable synthesis of 2'-deoxy-2'-fluoroguanosine can be achieved from commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside[14]. This process involves the conversion of the arabinoside to arabinosylguanine and its subsequent transformation to the desired 2'-deoxy-2'-fluoroguanosine[14]. General strategies for the synthesis of 2'-fluorinated nucleosides often utilize either a divergent approach (direct fluorination of a pre-formed nucleoside) or a convergent approach (coupling of a fluorinated sugar with the nucleobase)[1].

N2-Isobutyrylation

The protection of the exocyclic amino group of guanosine derivatives is a crucial step in many synthetic routes. A common method for N-acylation involves the use of an acid anhydride or acid chloride in the presence of a base.

Illustrative N-acylation Workflow:

Caption: General workflow for the N-acylation of 2'-deoxy-2'-fluoroguanosine.

Step-by-Step Protocol for N-acylation (adapted from a similar synthesis of an 8-fluoro analog)[1][4]:

-

Transient Silylation: To a solution of 2'-deoxy-2'-fluoroguanosine in anhydrous pyridine, add trimethylsilyl chloride (TMSCl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. This step temporarily protects the hydroxyl groups of the sugar moiety.

-

N-acylation: Cool the reaction mixture back to 0°C and add isobutyric anhydride. Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly add water to hydrolyze the excess anhydride and silyl ethers.

-

Deprotection: Add aqueous ammonia and stir for 30 minutes to ensure complete removal of the silyl protecting groups.

-

Work-up and Purification: Evaporate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: Expected signals would include those for the isobutyryl protons (a doublet for the methyl groups and a multiplet for the CH group), the sugar protons (with characteristic couplings influenced by the 2'-fluoro substituent), and the H8 proton of the guanine base.

-

¹³C NMR: The spectrum would show resonances for the carbonyl and alkyl carbons of the isobutyryl group, the sugar carbons (with the C2' signal split due to coupling with the fluorine atom), and the carbons of the purine ring.

-

¹⁹F NMR: A single resonance is expected for the 2'-fluoro substituent, and its chemical shift and coupling constants would be indicative of its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Expected HRMS (EI) for C₁₄H₁₈FN₅O₅: Calculated: 355.1292, Found: 355.1292 (as reported for a similar compound)[4].

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reversed-phase C18 column is typically used for the analysis of nucleosides and their analogs[13][15].

Example HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate)

-

Detection: UV absorbance at ~252-260 nm[16]

A specific method for separating 2'-deoxy-2'-fluoroguanosine from deoxyguanosine utilizes a Newcrom AH mixed-mode column with a mobile phase of 100% water, with UV detection at 252 nm[16]. This method is also compatible with mass spectrometry[16].

Chemical Stability and Handling

Stability

The stability of this compound is a critical factor for its storage, formulation, and application in biological assays.

-

Acidic Conditions: The N-isobutyryl group on guanine is known to be labile under acidic conditions. Studies on the 8-fluoro analog showed that it is relatively unstable in 3% trichloroacetic acid (TCA) with a half-life of 10.5 minutes, but more stable in 3% dichloroacetic acid (DCA) with a half-life of 65.2 minutes. It is stable in weaker acids like benzoic and acetic acid[1][15]. This is particularly relevant for its use in solid-phase oligonucleotide synthesis, where acidic conditions are used for detritylation.

-

Basic Conditions: The N-isobutyryl group is typically removed under basic conditions, such as treatment with aqueous ammonium hydroxide at elevated temperatures (e.g., 55°C overnight)[1][4]. However, for the 8-fluoro analog, these conditions led to side reactions, suggesting that the stability of the purine ring can be influenced by other substituents[1][4].

-

Storage: The compound should be stored at 2°C - 8°C to ensure its long-term stability[9][11].

Solubility

Protected nucleosides like this compound generally exhibit increased solubility in organic solvents compared to their unprotected counterparts.

-

Organic Solvents: It is expected to be soluble in solvents such as methanol, dimethylformamide (DMF), and dichloromethane (DCM). The solubility of nucleosides in organic solvents can be complex and is influenced by the presence of small amounts of water[11][17].

-

Aqueous Solutions: The parent compound, 2'-deoxy-2'-fluoroguanosine, is soluble in water. The N-isobutyryl group will decrease its aqueous solubility.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

General safety data sheets (SDS) for fluorinated nucleosides and N-isobutyryl guanosine derivatives indicate that they may cause skin and eye irritation and may be harmful if swallowed[10].

Biological Relevance and Mechanism of Action

The biological activity of this compound is primarily derived from its core structure, 2'-deoxy-2'-fluoroguanosine.

Antiviral Activity

2'-deoxy-2'-fluoroguanosine has demonstrated significant antiviral activity, particularly against influenza viruses and herpes simplex virus (HSV)[18].

-

Influenza Virus: The triphosphate of 2'-deoxy-2'-fluoroguanosine acts as a competitive inhibitor of the influenza virus transcriptase, with a Ki of 1.0 µM. It functions as a chain terminator, blocking the elongation of the viral RNA chain[4]. It has shown efficacy against both influenza A and B viruses[16].

-

Herpes Simplex Virus: It exhibits potent anti-HSV activity with a 50% inhibitory concentration (IC50) of 0.093 µM in chicken embryo cells[18].

Prodrug Strategy

The N2-isobutyryl group can function as a prodrug moiety. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in vivo to release the active compound. Acylation of nucleosides is a common strategy to improve their pharmacokinetic properties, such as oral bioavailability, by increasing their lipophilicity[5][6][7][8].

Metabolic Activation Pathway:

Caption: Proposed metabolic activation pathway of this compound.

Conclusion

This compound is a chemically modified nucleoside with significant potential in drug discovery. The 2'-fluoro substitution provides metabolic stability, while the N2-isobutyryl group can serve as a protecting group for chemical synthesis or as a prodrug moiety to enhance oral bioavailability. Its parent compound, 2'-fluoro-2'-deoxyguanosine, is a known inhibitor of viral polymerases, suggesting that this compound could be a valuable candidate for the development of new antiviral agents. Further research into its specific biological activity, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. This guide provides a comprehensive foundation of its chemical properties to support such endeavors.

References

-

Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. [Link]

-

Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Half-lives of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4 under acidic conditions. Retrieved from [Link]

-

Ross, B. S., et al. (1997). An Efficient and Scalable Synthesis of Arabinosylguanine and 2′-Deoxy-2′-Fluoro-guanosine. Nucleosides and Nucleotides, 16(7-9), 1383-1385. [Link]

-

Cherry, K. (n.d.). Supporting information. [Link]

-

El-Sayed, N. S., & El-Sawy, E. R. (2015). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 24(1), 1-19. [Link]

-

Mehellou, Y., & De Clercq, E. (2022). Prodrug strategies in developing antiviral nucleoside analogs. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]

-

Shobukhov, A. V., et al. (2001). [Antiviral activity of 2'-deoxy-2'fluoroguanosine against influenza and herpes simplex viruses in cultured cells]. Voprosy Virusologii, 46(5), 40-42. [Link]

-

CD BioGlyco. (n.d.). 2'-Deoxy-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine. Retrieved from [Link]

-

Singh, R. P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3298. [Link]

- Balzarini, J., & Meier, C. (Eds.). (2012). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. Springer.

-

Mehellou, Y. (2011). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Future Medicinal Chemistry, 3(10), 1239-1254. [Link]

-

Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Asian Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]

-

Ababneh, K. W., et al. (2003). Solvation of nucleosides in aqueous mixtures of organic solvents: relevance to DNA open basepairs. Biophysical Journal, 85(3), 1877-1887. [Link]

-

Wang, G., et al. (2015). Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection. Journal of Medicinal Chemistry, 58(4), 1862-1878. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Column. Retrieved from [Link]

-

Misra, K., et al. (2006). A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. Nucleic Acids Symposium Series, 50, 7-8. [Link]

-

Okabe, M., et al. (1993). Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxypyrimidine nucleoside analogues against hepatitis B virus. Journal of Medicinal Chemistry, 36(14), 1991-1996. [Link]

-

Nakano, S., et al. (2017). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Molecules, 22(10), 1733. [Link]

-

Chen, X., et al. (2021). Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro-l-uridine Nucleic Acids. Organic Letters, 23(12), 4734-4738. [Link]

-

Sharma, A., et al. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. Computational and Structural Biotechnology Journal, 19, 4349-4361. [Link]

-

Hou, G., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5899-5903. [Link]

-

PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. Retrieved from [Link]

-

Zhang, H., et al. (2021). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 8(10), nwab133. [Link]

-

Kim, J. H., et al. (2010). Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5831-5834. [Link]

-

NIST. (n.d.). Guanosine, 2'-deoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

de Jong, J., et al. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(12), 1431-1446. [Link]

-

Appleby, T. C., et al. (2021). Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine. Antimicrobial Agents and Chemotherapy, 65(9), e00677-21. [Link]

-

Belskaya, A. V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6537. [Link]

-

Meher, G., et al. (2021). The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules, 26(23), 7338. [Link]

-

Krečmerová, M. (2017). Amino Acid Ester Prodrugs of Nucleoside and Nucleotide Antivirals. Mini-Reviews in Medicinal Chemistry, 17(10), 846-866. [Link]

-

El-Sawy, E. R., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2443. [Link]

-

Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(10), e00989-18. [Link]

-

Rodell, R., et al. (2022). Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. Methods in Molecular Biology, 2444, 125-140. [Link]

-

protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). [Link]

-

The Pharma Innovation. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 123-127. [Link]

-

ResearchGate. (n.d.). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Retrieved from [Link]

-

Wang, J., et al. (2016). Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor. Bioorganic & Medicinal Chemistry, 24(18), 4251-4257. [Link]

-

Gonzalez, C., et al. (2020). Enhanced i-Motif Stability through Consecutive 2′,2′-Difluorocytidine Incorporation. Chemistry – A European Journal, 26(3), 543-547. [Link]

-

ResearchGate. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-acyloxyisobutyryl halides with nucleosides. I. Reactions of model diols and of uridine. Journal of the American Chemical Society, 95(12), 4016-4025. [Link]

- Google Patents. (n.d.). US6414137B1 - Selective solvent extraction for the purification of protected nucleosides.

-

Tisdale, M., et al. (1993). Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine. Antimicrobial Agents and Chemotherapy, 37(7), 1492-1497. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Resistant Strains: The Role of 2'-Deoxy-2'-fluoroguanosine in Antiviral Strategies. Retrieved from [Link]

-

PubMed Central. (n.d.). Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine. Retrieved from [Link]

-

PubMed Central. (n.d.). HPLC Analysis of tRNA-Derived Nucleosides. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. Retrieved from [Link]

-

PubMed Central. (n.d.). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and biological activity of N-2,3-dihydroxypropyl-N-4-chlorobutyl nucleoside phosphoramidate prodrugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity [mdpi.com]

- 5. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | 80681-25-0 [chemicalbook.com]

- 12. 2'-Deoxy-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine - CD BioGlyco [bioglyco.com]

- 13. lookchem.com [lookchem.com]

- 14. 2'-Fluoro-N2-isobutyryl-2'-deoxyguanosine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Separation of 2'-Deoxy-2'-fluoroguanosine and Deoxyguanosine on Newcrom AH Cloumn | SIELC Technologies [sielc.com]

- 17. Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

An In-Depth Technical Guide to the Synthesis of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

Introduction

This compound is a critical modified nucleoside analog extensively utilized in the chemical synthesis of therapeutic oligonucleotides. The incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar ring imparts significant and desirable biological properties. This modification enhances the binding affinity of oligonucleotides to their target RNA sequences and confers remarkable resistance to nuclease degradation, thereby increasing the in vivo stability and therapeutic potential of antisense drugs and siRNAs[1][2][3]. The N2-isobutyryl group serves as a standard protecting group for the exocyclic amine of guanine during automated solid-phase oligonucleotide synthesis, preventing unwanted side reactions during the phosphoramidite coupling cycles[4][5].

This guide provides a comprehensive overview of a robust and field-proven synthetic strategy starting from the parent nucleoside, 2'-deoxy-2'-fluoroguanosine. We will delve into the causality behind the chosen methodologies, focusing on a three-stage process: strategic protection of the sugar hydroxyls, selective acylation of the guanine base, and final deprotection to yield the target compound. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for obtaining this essential building block.

Retrosynthetic Strategy

The synthesis is approached by functionalizing the readily available 2'-deoxy-2'-fluoroguanosine. The primary challenge lies in the selective acylation of the N2-amino group in the presence of other reactive sites, namely the 3'- and 5'-hydroxyl groups and the O6-lactam oxygen. Our strategy therefore involves a protection-acylation-deprotection sequence.

Caption: Retrosynthetic analysis of this compound.

Part 1: Strategic Protection of Sugar Hydroxyl Groups

Expertise & Experience: The initial and crucial step in this synthesis is the protection of the 3'- and 5'-hydroxyl groups of the 2'-deoxy-2'-fluoroguanosine starting material. This is mandatory to prevent these nucleophilic groups from competing with the N2-amino group during the subsequent acylation step. The choice of protecting group is critical; it must be stable under the acylation conditions yet readily removable at the end of the synthesis without affecting the newly installed N2-isobutyryl group or the base-labile glycosidic bond.

Tert-butyldimethylsilyl (TBDMS) is an ideal choice due to its steric bulk, which provides stability, and its clean removal under mild conditions using a fluoride ion source.

Experimental Protocol 1: 3',5'-O-bis(tert-butyldimethylsilyl) Protection

-

Preparation: Dry 2'-deoxy-2'-fluoroguanosine (1.0 eq) by co-evaporation with anhydrous pyridine twice and place it in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

-

Reagent Addition: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, ~2.5 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to yield 3',5'-O-bis(TBDMS)-2'-fluoro-2'-deoxyguanosine as a white solid.

Part 2: Selective N2-Acylation via Transient O6-Silylation

Expertise & Experience: The selective acylation of the N2-amino group of guanosine is notoriously challenging due to the comparable reactivity of the O6-lactam oxygen. A direct acylation often results in a mixture of N2-acyl, O6-acyl, and N2,O6-diacyl products. To overcome this, we employ a sophisticated and highly efficient technique known as transient protection .

This method involves the temporary silylation of the guanine ring, primarily at the O6 position, using a reactive silylating agent like trimethylsilyl chloride (TMSCl). This transient O6-TMS ether intermediate effectively blocks the O6 position and, by altering the electronic distribution in the purine ring, enhances the nucleophilicity of the N2-amino group.[6][7][8] The subsequent introduction of isobutyryl chloride leads to a clean and high-yield acylation exclusively at the desired N2 position. The transient TMS group is then easily removed during the aqueous work-up.

Quantitative Data: Reagents for N2-Acylation

| Reagent/Solvent | Role | Typical Molar Excess (eq.) |

| 3',5'-O-bis(TBDMS)-2'-F-dG | Substrate | 1.0 |

| Anhydrous Pyridine | Solvent/Base | - |

| Trimethylsilyl chloride (TMSCl) | Transient Protecting Agent | 4.0 - 6.0 |

| Isobutyryl chloride | Acylating Agent | 1.5 - 2.0 |

| Methanol / Aq. NaHCO₃ | Quenching Agents | - |

Experimental Protocol 2: N2-Isobutyrylation

-

Preparation: Add the 3',5'-O-bis(TBDMS)-protected nucleoside (1.0 eq) to a flame-dried flask under an inert atmosphere.

-

Transient Silylation: Dissolve in anhydrous pyridine and cool the solution to 0 °C. Add TMSCl (4.0 eq) dropwise and stir at 0 °C for 30 minutes.

-

Acylation: Add isobutyryl chloride (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 2-4 hours. Monitor the formation of the product by TLC.

-

Quenching: Slowly add methanol to quench excess acylating and silylating agents, followed by the addition of water.

-

Work-up: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

-

Purification: The crude product is typically pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Part 3: Final Deprotection of Hydroxyl Groups

Trustworthiness: The final step is the removal of the TBDMS groups from the 3' and 5' positions to unveil the target molecule. This must be accomplished without cleaving the newly formed N2-isobutyryl amide bond. Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this transformation. It is a mild and highly selective reagent for cleaving silicon-oxygen bonds. The reaction is typically fast and clean.

Experimental Protocol 3: 3',5'-O-bis(TBDMS) Deprotection

-

Dissolution: Dissolve the fully protected nucleoside from the previous step in tetrahydrofuran (THF).

-

Reagent Addition: Add a 1M solution of TBAF in THF (~2.2 eq) dropwise at room temperature.

-

Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC.

-

Quenching: Once the reaction is complete, quench by adding a few drops of acetic acid or a saturated aqueous solution of ammonium chloride.

-

Work-up: Remove the THF under reduced pressure. The residue can be directly purified.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a methanol/dichloromethane gradient, to afford the final this compound as a pure white solid.

Overall Synthesis Workflow

The following diagram provides a comprehensive visualization of the entire synthetic pathway, from starting material to the final product, highlighting the key transformations and intermediates.

Caption: Complete workflow for the synthesis of the target nucleoside.

Conclusion

The is a well-established process that relies on a strategic sequence of protection and deprotection steps to achieve selective functionalization. The key to a successful synthesis is the transient silylation of the O6-lactam function, which masterfully directs the acylation to the N2-amino group. The protocols detailed in this guide, when executed with care, provide a reliable pathway for producing this high-value nucleoside analog, an indispensable component in the development of next-generation nucleic acid therapeutics.

References

-

Kumar, P., & Parmar, A. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4998. [Link]

-

Solodinin, A., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(1), M1119. [Link]

-

Yan, H., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

-

Capaldi, D. C., et al. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. Organic Letters, 6(15), 2555–2557. [Link]

-

Capaldi, D. C., et al. (2004). Transient silylation of the guanosine O6 and amino groups facilitates N-acylation. PubMed. [Link]

-

Capaldi, D. C., et al. (2004). Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation. ACS Publications. [Link]

-

Miller, G. J., & Gouverneur, V. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10640–10688. [Link]

-

Wnuk, S. F. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. Future Medicinal Chemistry, 1(8), 1473–1491. [Link]

-

Elzagheid, M. I. (2016). Synthesis and applications of sugar fluorinated nucleosides. International Journal of Current Research and Review, 8(13), 42. [Link]

-

D'Errico, S. (2020). Editorial: Special Issue “Molecules from Side Reactions”. Molbank, 2020(4), M1161. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

Pon, R. T., & Yu, S. (1997). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 38(19), 3327-3330. [Link]

-

Harris, C. M., & Harris, T. M. (2001). Synthesis of N2-substituted deoxyguanosine nucleosides from 2-fluoro-6-O-(trimethylsilylethyl)-2'-deoxyinosine. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Fairhurst, S. A., & Field, R. A. (2014). Enzymatic glycosylation involving fluorinated carbohydrates. CentAUR. [Link]

-

Reese, C. B., & Saffhill, R. (1972). A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. Perkin Transactions 1, 2937-2940. [Link]

-

Vinogradov, S. V., et al. (1991). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. ResearchGate. [Link]

-

Harris, C. M., & Harris, T. M. (2018). Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-6-O-(Trimethylsilylethyl)-2'-Deoxyinosine. Current Protocols in Nucleic Acid Chemistry, 1(1). [Link]

-

Olejniczak, M., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(12), 3141-3147. [Link]

-

Harris, C. M., & Harris, T. M. (2001). Synthesis of N2‐Substituted Deoxyguanosine Nucleosides from 2‐Fluoro‐6‐O‐(Trimethylsilylethyl)‐2′‐Deoxyinosine. Semantic Scholar. [Link]

-

Ohkubo, A., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 16(2), 1165–1181. [Link]

-

Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-30. [Link]

-

Jahns, H., et al. (2019). Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acid Therapeutics, 29(4), 215-226. [Link]

-

Beijer, B., et al. (1997). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2375-2382. [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine: Properties and Application in Oligonucleotide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine is a critical modified nucleoside analog extensively utilized in the chemical synthesis of therapeutic oligonucleotides. Its unique structure, featuring a 2'-fluoro modification on the sugar moiety and an isobutyryl protecting group on the guanine base, imparts desirable properties to synthetic RNA molecules, including enhanced nuclease resistance and high binding affinity to target sequences. This guide provides an in-depth analysis of the compound's core physicochemical properties, with a primary focus on its molecular weight. It further explores the rationale behind its chemical design, its role within the phosphoramidite solid-phase synthesis workflow, and a detailed protocol for its incorporation into a growing oligonucleotide chain. This document serves as a technical resource for researchers engaged in the development of next-generation nucleic acid-based therapeutics such as siRNAs and aptamers.

Introduction: The Imperative for Modified Nucleosides

The therapeutic potential of oligonucleotides is vast, yet the inherent instability of natural DNA and RNA in biological systems presents a significant barrier to clinical application. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their bioavailability and efficacy. To overcome this, medicinal chemists have developed a wide array of chemical modifications to the nucleoside building blocks.

A particularly successful strategy involves the introduction of a fluorine atom at the 2' position of the ribose sugar. This 2'-fluoro modification pre-organizes the sugar pucker into an A-form helical geometry, which is characteristic of RNA. This conformational lock significantly increases the binding affinity of the oligonucleotide to its complementary RNA target.[1] Furthermore, the high electronegativity of the fluorine atom provides a steric and electronic shield, rendering the adjacent phosphodiester linkage more resistant to nuclease-mediated cleavage.[1] this compound is a cornerstone of this approach, providing the guanine component for building these stabilized, high-affinity oligonucleotides.

Core Physicochemical Properties

Precise knowledge of a compound's properties is fundamental for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation. The key identifiers and quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈FN₅O₅ | [2][3][4][5] |

| Molecular Weight | 355.33 g/mol | [2] |

| 355.326 g/mol | [3][6] | |

| 355.32 g/mol | [4][7][8] | |

| CAS Number | 80681-25-0 | [2][3][4][8] |

| Appearance | White to Off-White/Yellow Powder | [6][7] |

| Common Synonyms | 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine; 2'-F-iBu-G; N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | [2][4][6][8] |

The Rationale of Chemical Protection

The structure of this compound is a product of deliberate chemical design, engineered for compatibility with the phosphoramidite method of oligonucleotide synthesis.

-

N2-Isobutyryl (iBu) Group: The exocyclic amine (N2) of guanine is nucleophilic and would otherwise interfere with the phosphoramidite coupling chemistry during synthesis. The isobutyryl group serves as a temporary protecting group, rendering the amine unreactive. It is chosen for its relative stability throughout the synthesis cycles and for its reliable removal during the final deprotection step.[9]

-

5'-Dimethoxytrityl (DMTr) Group: For use in synthesis, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group. This acid-labile group protects the 5'-terminus and is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

3'-Phosphoramidite Group: The 3'-hydroxyl is derivatized into a reactive phosphoramidite moiety (typically a β-cyanoethyl phosphoramidite). This group, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

Application in Solid-Phase Oligonucleotide Synthesis

This compound, in its phosphoramidite form, is a building block in the automated, cyclical process of solid-phase oligonucleotide synthesis. The cycle consists of four key steps for each nucleotide addition.

Caption: The phosphoramidite cycle for oligonucleotide synthesis.

The stability of the protecting groups and the modified nucleoside itself is paramount. Research has shown that while some modified guanosine analogs can be labile under the acidic conditions of the detritylation step (typically using 3% dichloroacetic acid, DCA), careful optimization of reaction times ensures high-fidelity synthesis.[10][11][12] The choice of DCA is a balance between efficient removal of the DMTr group and minimizing any potential damage to the nucleobases.[10][12]

Experimental Protocol: Single Incorporation Cycle

This protocol outlines the key steps for the incorporation of a 5'-DMTr-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine-3'-phosphoramidite building block into an oligonucleotide sequence using an automated solid-phase synthesizer.

Assumption: The synthesis column contains the solid support with the nascent oligonucleotide chain, the 5'-hydroxyl of which is protected by a DMTr group.

-

Step 1: Reagent Preparation

-

Ensure the phosphoramidite building block is dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (e.g., 0.1 M).

-

Confirm all other synthesizer reagents (activator, deblocking agent, capping solutions, oxidizing solution, and washing solvents) are fresh and properly installed.

-

-

Step 2: Detritylation (Deblocking)

-

Action: The synthesizer delivers a 3% solution of dichloroacetic acid (DCA) in a non-aqueous solvent (e.g., toluene or dichloromethane) to the synthesis column.

-

Causality: The acidic solution cleaves the acid-labile DMTr group from the 5'-hydroxyl of the growing chain, exposing a reactive hydroxyl group for the next coupling step. The column is then thoroughly washed with anhydrous acetonitrile to remove the DCA and the cleaved DMTr cation.

-

-

Step 3: Coupling

-

Action: The this compound phosphoramidite solution is delivered to the column simultaneously with an activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. This intermediate rapidly reacts with the free 5'-hydroxyl on the growing oligonucleotide chain, forming a new phosphite triester linkage. This is the core chain-extension reaction.

-

-

Step 4: Capping

-

Action: A two-part capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF) is delivered to the column.

-

Causality: A small percentage of the 5'-hydroxyls may fail to react during the coupling step. Capping acetylates these unreacted hydroxyls, preventing them from participating in subsequent cycles and minimizing the formation of deletion-mutant impurities (n-1 sequences). This is a critical step for ensuring the purity of the final product.

-

-

Step 5: Oxidation

-

Action: An oxidizing solution, typically containing iodine, water, and a weak base like pyridine or lutidine, is passed through the column.

-

Causality: The newly formed phosphite triester linkage is unstable. The oxidizing solution converts it to a more stable pentavalent phosphotriester, which is analogous to the natural phosphodiester backbone of DNA/RNA.

-

-

Step 6: Cycle Completion

-

The column is washed again with acetonitrile, completing the cycle. The newly added nucleotide now has a DMTr group on its 5' end, ready for the next cycle of detritylation and coupling.

-

-

Final Cleavage and Deprotection

-

After all cycles are complete, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (including the N2-isobutyryl group) are removed using a final deprotection solution, commonly concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[13]

-

Conclusion

This compound is a sophisticated chemical tool that is indispensable for the synthesis of modified oligonucleotides for research and therapeutic development. Its precise molecular weight and well-understood chemical properties enable its seamless integration into established solid-phase synthesis protocols. The combination of the 2'-fluoro modification for stability and affinity, and the N2-isobutyryl group for synthetic compatibility, allows for the reliable production of high-purity oligonucleotides with enhanced drug-like properties, paving the way for advancements in genetic medicine.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Prakash, T. P., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. MDPI. Retrieved from [Link]

-

Prakash, T. P., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. Retrieved from [Link]

-

Shan, S., et al. (2018). Synthesis of N2-Substituted Deoxyguanosine Nucleosides from 2-Fluoro-6-O-(Trimethylsilylethyl)-2′-Deoxyinosine. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

-

Prakash, T. P., et al. (2020). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. ResearchGate. Retrieved from [Link]

-

Ohkubo, A., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules. Retrieved from [Link]

-

Prakash, T. P., et al. (2020). Half-lives of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4 under acidic conditions. ResearchGate. Retrieved from [Link]

-

CD BioGlyco. (n.d.). 2'-Deoxy-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine. Retrieved from [Link]

-

Ali, S. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides. Nucleosides Nucleotides Nucleic Acids. Retrieved from [Link]

-

LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

Sources

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. biosynth.com [biosynth.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 80681-25-0 [chemicalbook.com]

- 5. 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine [chemicalbook.com]

- 6. 2'-Deoxy-N2-isobutyryl-2'-fluoro-2'-deoxyguanosine - CD BioGlyco [bioglyco.com]

- 7. 2'-Fluoro-N2-isobutyryl-2'-deoxyguanosine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 80681-25-0 CAS Manufactory [m.chemicalbook.com]

- 9. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

structure of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

An In-Depth Technical Guide to the Structure and Application of N2-Isobutyryl-2'-fluoro-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically modified nucleoside that stands at the intersection of medicinal chemistry and molecular biology. As an analog of the natural nucleoside 2'-deoxyguanosine, it incorporates two critical modifications: a fluorine atom at the 2' position of the deoxyribose sugar and an isobutyryl group protecting the exocyclic amine of the guanine base. These alterations are not trivial; they imbue the molecule with unique chemical properties that make it an invaluable tool in the synthesis of therapeutic oligonucleotides and in the development of antiviral and anticancer agents.[1][2] This guide provides a detailed exploration of its structure, the functional implications of its modifications, and its primary application in solid-phase oligonucleotide synthesis.

Molecular Structure and Physicochemical Properties

The is best understood by dissecting its three constituent parts: the purine base (guanine), the modified sugar (2'-fluoro-2'-deoxyribose), and the N-acyl protecting group (isobutyryl).

-

Guanine Base: The core heterocyclic purine provides the molecule's identity as a guanosine analog.

-

N2-Isobutyryl Group: Attached to the exocyclic amine (N2 position) of the guanine base, the isobutyryl group (-CO-CH(CH3)2) serves as a temporary protecting group. Its purpose is to prevent unwanted side reactions at this nitrogen during chemical synthesis.[3] This group is specifically chosen for its stability during the oligonucleotide chain assembly and its reliable removal under basic conditions post-synthesis.[4][5]

-

2'-Fluoro-2'-deoxyribose: The furanose ring is modified at the 2' carbon. The hydroxyl group (-OH) found in natural ribose is replaced by a fluorine atom (-F). This substitution dramatically alters the sugar's electronic and conformational properties.[1]

Below is a visualization of the complete molecular structure.

Caption: Chemical .

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₈FN₅O₅ | [6][7][8][9] |

| Molecular Weight | 355.33 g/mol | [6] |

| CAS Number | 80681-25-0 | [6][7] |

| Appearance | White to pale yellow powder | [9][10] |

| Solubility | Soluble in methanol | [10] |

| Storage | 2°C - 8°C | [6] |

The Functional Significance of Structural Modifications

The true value of this molecule lies in the functional advantages conferred by its synthetic modifications. These changes are engineered to overcome specific challenges in oligonucleotide synthesis and enhance the therapeutic potential of the resulting nucleic acid strands.

The 2'-Fluoro Modification: Enhancing Stability and Potency

The substitution of the 2'-hydroxyl group with a fluorine atom is a cornerstone of modern nucleoside chemistry. Fluorine is the most electronegative element, and its introduction has profound stereoelectronic effects:

-

Sugar Conformation: The 2'-fluoro group strongly favors a C3'-endo (North) sugar pucker, which mimics the conformation of RNA. This pre-organization can enhance the binding affinity of an oligonucleotide to its complementary RNA target.[1]

-

Nuclease Resistance: Natural enzymes that degrade DNA and RNA (nucleases) often recognize the 2'-hydroxyl group. Replacing it with a fluorine atom renders the phosphodiester backbone significantly more resistant to enzymatic cleavage, thereby increasing the in-vivo half-life of oligonucleotide-based drugs.[11]

-

Metabolic Stability: The C-F bond is exceptionally strong, preventing metabolic degradation at the 2' position.[1] This contributes to the overall stability and bioavailability of drugs incorporating this moiety.

These properties make 2'-fluoro modified nucleosides, like 2'-Deoxy-2'-fluoroguanosine, highly valuable components in the design of antisense oligonucleotides, siRNAs, and antiviral agents.[11][12][13]

The N2-Isobutyryl Group: A Critical Protecting Group

In the automated, solid-phase synthesis of DNA and RNA, the exocyclic amino groups of adenine, guanine, and cytosine must be protected to prevent them from reacting with the activated phosphoramidite monomers.[3] The isobutyryl group is a standard choice for protecting the N2 position of guanine.

-

Reactivity Prevention: It effectively shields the amine's nucleophilicity during the coupling step of the synthesis cycle.[3]

-

Controlled Deprotection: The isobutyryl group is stable to the acidic conditions used for detritylation during the synthesis cycle but is reliably cleaved under the final basic deprotection conditions (typically using concentrated aqueous ammonia).[4] However, it is known to be more resistant to hydrolysis than the benzoyl groups used for adenine and cytosine, often making its removal the rate-determining step in the final deprotection process.[5]

Caption: Role of the isobutyryl group during oligonucleotide synthesis.

Synthesis and Characterization

The synthesis of this compound is a multi-step process typically starting from guanosine or a related precursor. While numerous specific routes exist, a generalized workflow involves the key transformations of fluorination and N-acylation.

Conceptual Synthetic Workflow

-

Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of a starting guanosine material are protected, often using silyl ethers (e.g., TBDMS), to direct reactivity to the 2' position.

-

Fluorination: The 2'-hydroxyl group is replaced with fluorine. This is a challenging step that can be achieved through various reagents, such as diethylaminosulfur trifluoride (DAST).

-

N-Acylation: The N2-amino group of the guanine base is acylated using isobutyric anhydride or isobutyryl chloride to install the protecting group.

-

Deprotection and Phosphitylation: The hydroxyl protecting groups are selectively removed, and the 3'-hydroxyl is phosphitylated to create the phosphoramidite building block required for automated synthesis.

Caption: Conceptual workflow for the synthesis of the phosphoramidite building block.

Application: Incorporation into Oligonucleotides

The primary application of this compound is as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis. This process builds a custom sequence of nucleic acids by sequentially adding monomers to a growing chain attached to a solid support.

Protocol: Standard Phosphoramidite Synthesis Cycle

The following protocol outlines the four key steps for adding one this compound monomer to a growing oligonucleotide chain.

Step 1: Detritylation

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide currently at the end of the chain, exposing a free 5'-hydroxyl group for the next reaction.

-

Procedure:

-

Flush the synthesis column with an inert gas (e.g., Argon).

-

Introduce a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[4][14]

-

Allow the reaction to proceed for 1-2 minutes.

-

Thoroughly wash the column with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT cation.

-

Step 2: Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming this compound phosphoramidite monomer.

-

Procedure:

-

Deliver the phosphoramidite monomer and an activator (e.g., tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT)) simultaneously to the column in acetonitrile.

-

The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate.

-

This intermediate is attacked by the 5'-hydroxyl group on the support-bound chain.

-

Allow the coupling reaction to proceed for 2-5 minutes.

-

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and creating deletion mutations.

-

Procedure:

-

Introduce two capping reagents simultaneously:

-

Cap A: An acylating agent, typically acetic anhydride in tetrahydrofuran (THF)/lutidine.

-

Cap B: A catalyst, typically N-methylimidazole (NMI) in THF.

-

-

This acetylates the unreacted 5'-hydroxyls, rendering them inert.

-

Allow the capping reaction to proceed for 1 minute.

-

Step 4: Oxidation

-

Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable and natural phosphate triester (P(V)) backbone.

-

Procedure:

-

Introduce an oxidizing solution, typically containing iodine (I₂) in a mixture of water, pyridine, and THF.[5]

-

The oxidation is very rapid, usually completing in under 1 minute.

-

Wash the column with acetonitrile to remove the oxidizing agent.

-

This four-step cycle is repeated for each nucleotide in the desired sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Conclusion

This compound is a testament to the power of rational chemical design in biotechnology and drug development. By combining the stability-enhancing properties of a 2'-fluoro modification with the practical necessity of an N2-isobutyryl protecting group, this molecule serves as a robust and reliable building block for the synthesis of high-quality, nuclease-resistant oligonucleotides. Its structure is a carefully considered solution to the challenges of both chemical synthesis and biological application, making it a critical component in the toolkit of scientists working to create the next generation of nucleic acid-based therapeutics.

References

-

LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

-

Kumar, R., et al. (2012). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 17(5), 5759-5767. [Link]

-

Ohkubo, A., et al. (2011). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 12(10), 6563-6580. [Link]

-

Sproat, B., et al. (2009). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-bis-O-TBDMS-2′-O-methyl guanosine. ResearchGate. [Link]

-

Thermo Fisher Scientific. (n.d.). 2'-Fluoro-N2-isobutyryl-2'-deoxyguanosine, 98%. Retrieved from Thermo Fisher Scientific website. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from Biotage website. [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from ATDBio website. [Link]

-

Pathak, T., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4787. [Link]

-

Ali, S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-30. [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from Wikipedia website. [Link]

-

Kasthuri, M., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(18), 4299. [Link]

-

Wang, J., et al. (2013). Synthesis and anti-HIV Activity of 2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analogues. Molecules, 18(4), 4236-4250. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. biotage.com [biotage.com]

- 5. atdbio.com [atdbio.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 80681-25-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 2'-Fluoro-N2-isobutyryl-2'-deoxyguanosine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2'-Deoxy-2'-fluoro-N2-isobutyrylguanosine [chemicalbook.com]

- 11. biosynth.com [biosynth.com]

- 12. 2'-Fluoro-2'-Deoxyguanosine, 78842-13-4 | BroadPharm [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Fluorine Advantage: A Technical Guide to Fluorinated Nucleoside Analogs in Research

Introduction: The Unique Role of Fluorine in Nucleoside Chemistry

In the landscape of biomedical research and drug development, the strategic modification of nucleosides has yielded some of the most impactful therapeutics against viral diseases and cancer. Among these modifications, the introduction of fluorine stands out for its profound ability to alter the physicochemical and biological properties of the parent molecule. Fluorine's high electronegativity, small van der Waals radius (mimicking hydrogen), and the strength of the carbon-fluorine bond bestow unique characteristics upon nucleoside analogs.[1] These include enhanced metabolic stability against enzymatic degradation, modulation of sugar pucker conformation, and altered electronic properties that can lead to tighter binding with target enzymes or, conversely, act as a definitive roadblock in nucleic acid synthesis.[2][3][4]

This guide provides an in-depth exploration of the applications of fluorinated nucleoside analogs, moving beyond a simple catalog of compounds to explain the causality behind their design, the methodologies for their evaluation, and their multifaceted roles as therapeutics, diagnostic imaging agents, and molecular probes.

Part 1: Fluorinated Nucleosides as Therapeutic Agents

The primary application of fluorinated nucleoside analogs lies in their potent antiviral and anticancer activities. Their mechanism hinges on the concept of fraudulent incorporation: they mimic natural nucleosides to deceive cellular or viral enzymes, thereby disrupting critical biological processes.

Antiviral Applications: Terminating Viral Replication

Fluorinated nucleosides have revolutionized the treatment of chronic viral infections, particularly those caused by Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).[5][6]

Mechanism of Action: Chain Termination

The predominant antiviral mechanism involves the inhibition of viral polymerases.[3][7] As prodrugs, these analogs are administered and then converted intracellularly by host or viral kinases into their active triphosphate form.[7] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Once incorporated, the presence of the fluorine atom, often at the 2' or 3' position of the sugar ring, prevents the formation of the necessary phosphodiester bond with the next incoming nucleotide, causing premature chain termination and halting viral replication.[8][9]

Case Study: Sofosbuvir (An HCV NS5B Polymerase Inhibitor)

Sofosbuvir is a highly successful prodrug of a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate.[8] It is metabolized within hepatocytes to its active uridine triphosphate analog. This active form is incorporated by the HCV NS5B RNA-dependent RNA polymerase into the growing viral RNA strand.[2][8] The presence of the 2'-fluoro and 2'-methyl groups creates a steric clash with the next incoming nucleotide triphosphate, effectively terminating the chain elongation process and stopping HCV replication.[1]

Comparative Efficacy Data

The potency of these analogs is typically quantified by their 50% effective concentration (EC50) for antiviral activity or 50% inhibitory concentration (IC50) for anticancer activity.

| Compound | Target Virus/Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Antivirals | ||||

| Emtricitabine (FTC) | HIV-1 (CEM cells) | ~0.15 | 7 | 46 |

| Clevudine (L-FMAU) | HBV (2.2.15 cells) | 0.1 | >200 | >2000 |

| Sofosbuvir | HCV (Replicon Assay) | 0.04-0.06 (genotypes 1-4) | >100 | >1667 |

| 2'-Deoxy-2'-fluorocytidine | HCV (Replicon Assay) | 5.4 (EC90) | >100 | >18 |

| Anticancer | ||||

| Gemcitabine | Pancreatic Cancer Cells | Varies (e.g., 0.01-0.1) | Cell line dependent | N/A |

| Fludarabine | Leukemia Cells | Varies (e.g., 1-10) | Cell line dependent | N/A |

Data compiled from sources.[5][6][10][11]

Part 2: Methodologies for Evaluation

The preclinical assessment of fluorinated nucleoside analogs follows a structured workflow designed to determine efficacy, cytotoxicity, and mechanism of action.

Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [12][13]The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cells (e.g., HepG2, Vero, or relevant cancer cell lines) in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. [14][15]2. Compound Addition: Prepare serial dilutions of the fluorinated nucleoside analog in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control.

-

Incubation: Incubate the plate for a period that reflects the intended therapeutic exposure (e.g., 48-72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [12]7. Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol: In Vitro Antiviral Efficacy Assay (HBV Example)

Principle: This assay uses the HepG2 2.2.15 cell line, which is stably transfected with the HBV genome and constitutively produces viral particles. The efficacy of an antiviral compound is determined by its ability to reduce the amount of HBV DNA released into the culture medium. [16] Step-by-Step Methodology:

-

Cell Culture: Maintain HepG2 2.2.15 cells in a suitable medium supplemented with G418 to ensure the retention of the HBV plasmid.

-

Assay Setup: Plate the cells in 96-well plates and allow them to reach confluence.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated nucleoside analog for a specified period (e.g., 6-9 days), replacing the medium and compound every 3 days.

-

Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.

-

Viral DNA Extraction: Lyse the viral particles in the supernatant and extract the HBV DNA using a commercial viral DNA extraction kit.

-

Quantification by qPCR: Quantify the amount of HBV DNA in each sample using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.

-

Data Analysis: Determine the reduction in viral DNA levels compared to untreated controls. Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration.

Part 3: Advanced Research Applications

Beyond direct therapeutic use, fluorinated nucleosides are invaluable tools for basic research, enabling detailed investigation of biological systems.

Radiolabeled Analogs for PET Imaging

The introduction of a fluorine-18 (¹⁸F) isotope creates potent radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique. [¹⁸F] has ideal properties for PET, including a manageable half-life of ~110 minutes and low positron energy, which allows for high-resolution images. [17] Application: [¹⁸F]-Fluorothymidine ([¹⁸F]FLT) for Imaging Cell Proliferation

[¹⁸F]FLT is a thymidine analog used to measure cellular proliferation in vivo. [18][19]Its uptake is dependent on the activity of thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle. [4][20] Mechanism and Workflow:

-

Tracer Administration: [¹⁸F]FLT is administered intravenously to the subject.

-

Cellular Uptake: The tracer is transported into cells via nucleoside transporters.

-

Intracellular Trapping: In proliferating cells, TK1 phosphorylates [¹⁸F]FLT to [¹⁸F]FLT-monophosphate. This charged molecule is trapped within the cell and does not get incorporated into DNA.

-

PET Imaging: The accumulation of ¹⁸F in tissues is detected by a PET scanner. The intensity of the signal correlates with the level of TK1 activity and, by extension, the rate of cell proliferation. [20] This technique is invaluable in oncology for assessing tumor aggressiveness, monitoring response to therapy, and differentiating tumor recurrence from radiation necrosis. [18][21]

Fluorinated Nucleosides as ¹⁹F-NMR Probes

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift range of the ¹⁹F signal make it highly sensitive to the local chemical environment. [22][23] By site-specifically incorporating a fluorinated nucleoside into a DNA or RNA oligonucleotide, researchers can study:

-

Nucleic Acid Structure and Dynamics: The ¹⁹F chemical shift is sensitive to changes in conformation, such as the transition between different helical forms or the folding of a ribozyme. [22][24]* Ligand Binding: The binding of proteins, drugs, or other molecules to the nucleic acid can be monitored by observing changes in the ¹⁹F NMR signal of a nearby probe. [22]* Enzyme Mechanisms: Fluorinated analogs can be used to probe the active sites of polymerases and other nucleic acid-modifying enzymes.

-

Protonation States: Fluorine substitutions can systematically alter the pKa of nucleobases, allowing for the study of sites where protonation is critical for RNA catalysis or folding. [17][25]

Conclusion and Future Perspectives

Fluorinated nucleoside analogs represent a mature yet continually evolving class of molecules with profound impact across the research spectrum. From FDA-approved drugs that form the backbone of antiviral and anticancer regimens to sophisticated probes that illuminate the inner workings of biological macromolecules, the strategic use of fluorine continues to drive innovation. Future research will likely focus on developing analogs with even greater selectivity and reduced toxicity, exploring novel prodrug strategies to improve delivery, and designing new ¹⁹F-NMR and PET probes to answer increasingly complex biological questions. The unique properties conferred by this small but powerful halogen ensure that fluorinated nucleosides will remain at the forefront of chemical biology and drug discovery for years to come.

References

-

Sofosbuvir is a direct-acting antiviral (DAA) used to treat chronic Hepatitis C virus (HCV) infections. Here's a brief overview of its pharmacology: Mechanism of Action Prodrug: Sofosbuvir is a prodrug that is metabolized into its active form, GS-461203, within the body. NS5B Inhibitor: It inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. By acting as a chain terminator, it prevents the virus from replicating. (2024). YouTube. [Link]

-

Afdhal, N. H., Reddy, K. R., Nelson, D. R., Lawitz, E., Gordon, S. C., Schiff, E., ... & Brainard, D. M. (2014). Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential. Therapeutic Advances in Gastroenterology, 7(2), 69-82. [Link]

-

Inside Sofosbuvir: Mechanism, Pharmacokinetics, and Drug Interactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Mechanism of action of sofosbuvir (SOF) against HCV NS5B. (A)... (n.d.). ResearchGate. [Link]

-

What are NS5B polymerase inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

What is the mechanism of Gemcitabine? (2024). Patsnap Synapse. [Link]

-

Blount, K. F., & Breaker, R. R. (2008). Fluorine substituted adenosines as probes of nucleobase protonation in functional RNAs. Journal of the American Chemical Society, 130(43), 14390–14397. [Link]

-

Hocek, M., & Fojta, M. (2011). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 39(15), 6589-6600. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2014). PharmGKB summary: Gemcitabine Pathway. Pharmacogenetics and Genomics, 24(9), 455-460. [Link]

-

Sakamoto, K., Ueno, T., & Mitsuya, H. (2015). Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2'-deoxy-5-fluorouridine into DNA. International Journal of Oncology, 46(6), 2327-2334. [Link]

-

Differences in the mechanism of chain termination by gemcitabine and... (n.d.). ResearchGate. [Link]

-

Scott, L. G., Stone, M. D., & Hennig, M. (2008). Fluorine Substituted Adenosines As Probes of Nucleobase Protonation in Functional RNAs. Journal of the American Chemical Society, 130(43), 14390-14397. [Link]

-

Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. [Link]

-

Wang, G., Wan, J., Hu, Y., & Chu, C. K. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules, 27(8), 2395. [Link]

-

Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. (n.d.). ChemRxiv. [Link]

-

New Mechanism of Gemcitabine and Its Phosphates: DNA Polymerization Disruption via 3′–5′ Exonuclease Inhibition. (n.d.). ResearchGate. [Link]

-

Chen, W., Cloughesy, T., Kamdar, N., Satyamurthy, N., Bergsneider, M., Liau, L., ... & Phelps, M. E. (2005). Imaging Proliferation in Brain Tumors with 18 F-FLT PET: Comparison with 18 F-FDG. Journal of Nuclear Medicine, 46(6), 945-952. [Link]

-

Imaging Proliferation in Brain Tumors with 18F-FLT PET. (2005). Journal of Nuclear Medicine. [Link]

-

Sakamoto, K., Ueno, T., & Mitsuya, H. (2015). Crucial roles of thymidine kinase 1 and deoxyUTPase in incorporating the antineoplastic nucleosides trifluridine and 2′-deoxy-5-fluorouridine into DNA. Oncology Letters, 10(1), 53-58. [Link]

-

Lee, K., Choi, Y., Gullen, E., Schlueter-Wirtz, S., Schinazi, R. F., Cheng, Y. C., & Chu, C. K. (1999). Synthesis and Anti-HIV and Anti-HBV Activities of 2'-Fluoro-2',3'-unsaturated l -Nucleosides. Journal of Medicinal Chemistry, 42(7), 1320-1328. [Link]

-

Klimasauskas, S., & Cech, D. (1991). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 19(21), 5843-5847. [Link]

-

Wang, J., & Chu, C. K. (2012). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 17(8), 9539-9550. [Link]

-

Kothapalli, Y., Jones, R. A., Chu, C. K., & Singh, U. S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-